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PI3K Inhibitor Binding Affinity Comparison

The table below summarizes the published binding affinity data for several PI3K inhibitors, which serves as
a reference for how dezapelisib data would typically be presented. Please note that direct comparisons

should be made with caution as data may come from different experimental setups.

IC50 /
. - Selectivity (fold .
Drug Name Primary Binding Key Experimental .
o vs. other Citations
(Code) Target(s) Affinity . Methods
isoforms)
(nM)
Alpelisib PI3Ka 4.6 nM 260x vs. PI3K}, Enzymatic assays, [1]
(BYL719) 63x vs. PI3K9d, 54x  cell-based proliferation
vs. PI3Ky assays
Idelalisib PI3K& 2.5nM 330x vs. PI3Ka, Enzymatic assays, [2] [1]
(CAL-101) 230x vs. PI3K}, molecular docking, MD
36x vs. PI3Ky simulation

| Duvelisib (IP1-145) | PI3K¢é / PI3Ky | 6: 2.5 nM y: 27 nM | 640x vs. PI3Ka, 34x vs. PI3K[ | Enzymatic
assays, MD simulation, umbrella sampling, pharmacophore modeling | [2] [1] [3] | | Eganelisib (IPI-549) |
PI3Ky | 0.29 nM | >250x vs. Class IA PI3Ks (a, B, 6) | Enzymatic assays, MD simulation, umbrella sampling,
binding free energy calculation | [2] [3] | | Copanlisib (BAY 80-6946) | Pan-PI3K (Class I) | a: 0.5 nM, &: 0.7
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nM, B: 3.7 nM, y: 6.6 nM | (Pan-class inhibitor, lower selectivity) | Enzymatic assays, x-ray crystallography |
[1]]

Detailed Experimental Protocols

The binding data in the table above is generated through a combination of biochemical, computational, and

biophysical techniques. Here are the detailed methodologies for the key experiments cited.

e Biochemical Enzymatic Assays: These are the standard for initially determining a compound's half-
maximal inhibitory concentration (IC50). Protocol involves incubating the recombinant PI3K enzyme
with a lipid substrate (PIP2) and ATP in the presence of varying concentrations of the inhibitor. The
production of the product (PIP3) is measured to determine the percentage of enzyme activity inhibition

at each drug concentration, from which the IC50 value is calculated [1].

e Molecular Dynamics (MD) Simulation: This computational method provides atomic-level insight

into binding stability and mechanisms. Protocol typically involves:

o Building the initial 3D structure of the drug-protein complex, often from docking or
crystallography.

o Solvating the complex in a water box and adding ions to simulate physiological conditions.

o Running simulations on high-performance computers for hundreds of nanoseconds to track the
movement and interaction of atoms over time.

o Analyzing results by calculating root mean square deviation (RMSD) for stability, root mean
square fluctuation (RMSF) for residue flexibility, and specific molecular interactions (hydrogen
bonds, hydrophobic contacts) [2] [3].

e Binding Free Energy Calculation (MM-PBSA/GBSA): This method quantitatively estimates the
strength of the interaction from MD simulation trajectories. Protocol uses the Molecular Mechanics-
Poisson Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA)
approach. It involves calculating the average of energy components—including molecular mechanics
energy, electrostatic solvation energy, and non-polar solvation energy—across multiple snapshots from

the simulation to produce a final predicted binding free energy value [3].

e Umbrella Sampling (US): This advanced simulation technique is used to simulate the dissociation of

a drug from its target and calculate the associated energy barrier. Protocol involves:
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o Defining a "reaction coordinate" (e.g., the distance between the drug and the protein’'s binding

pocket).

o Running a series of simulations where the drug is "pulled" along this coordinate, with each
simulation (or "window") restraining the drug at a specific point.

o Using the weighted histogram analysis method (WHAM) to combine data from all windows and
reconstruct the potential of mean force (PMF), which gives the binding free energy profile [2].

PI3K-AKT Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the signaling pathway that PI3K inhibitors target, providing context for

their therapeutic action.
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PI3K Inhibitor Mechanism
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Guidance for Locating Specific Data on Dezapelisib

To find the specific information you require on dezapelisib, I suggest the following avenues:

e Consult Scientific Databases: Directly search specialized databases such as PubMed Central
(PMC), Google Scholar, and the RCSB Protein Data Bank. Using precise search terms like
"dezapelisib binding affinity", "dezapelisib IC50", or "dezapelisib molecular
docking" may yield primary research articles or pre-prints.

¢ Check Clinical Trial Registries: Resources like ClinicalTrials.gov may contain pharmacological
data in the results or associated publications of trials involving dezapelisib.

¢ Review Patent Documents: Pharmaceutical patents often contain detailed experimental data,
including biochemical IC50 values and binding constants, to support patent claims.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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